MART-1(27-35) -

MART-1(27-35)

Catalog Number: EVT-244055
CAS Number:
Molecular Formula: C37H67N9O11
Molecular Weight: 813.98
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma antigen recognized by T-cells 1; MART-1
Overview

MART-1(27-35) is a peptide derived from the Melan-A/MART-1 protein, which is a melanoma-associated antigen. This nonameric peptide (comprising nine amino acids) is recognized by cytotoxic T lymphocytes that are restricted by the human leukocyte antigen A2. The MART-1(27-35) peptide plays a significant role in immunotherapy for melanoma, serving as a target for T cell responses against melanoma cells.

Source

The MART-1 protein, also known as Melan-A, is primarily expressed in melanocytes and melanoma cells. The specific sequence of MART-1(27-35) is critical for its recognition by T cells, particularly those that are HLA-A2 positive. This peptide has been extensively studied for its immunogenic properties and potential applications in cancer immunotherapy .

Classification

MART-1(27-35) is classified as an immunogenic epitope and falls under the category of tumor-associated antigens. It is particularly important in the context of melanoma, where it serves as a target for immune recognition and response.

Synthesis Analysis

Methods

MART-1(27-35) can be synthesized using solid-phase peptide synthesis techniques, typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to form the desired peptide sequence.

Technical Details

The synthesis involves:

  • Resin Preparation: A solid support resin is functionalized to anchor the first amino acid.
  • Fmoc Deprotection: The Fmoc group is removed to expose the amine for coupling.
  • Coupling Reactions: Each subsequent amino acid is added through coupling reactions facilitated by activating agents such as HBTU (O-benzotriazol-1-yloxy) or DIC (diisopropylcarbodiimide).
  • Cleavage and Purification: Once synthesized, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Molecular Structure Analysis

Structure

The structure of MART-1(27-35) has been elucidated through various methods, including X-ray crystallography and nuclear magnetic resonance (NMR). The peptide adopts a conformation that allows it to effectively bind to major histocompatibility complex class I molecules, specifically HLA-A2.

Data

The sequence of MART-1(27-35) is:

AAGIGILTV\text{AAGIGILTV}

This sequence exhibits specific structural characteristics that facilitate its interaction with T cell receptors, which are essential for T cell activation .

Chemical Reactions Analysis

Reactions

MART-1(27-35) participates in several biochemical interactions, primarily involving:

  • Binding to HLA-A2: The peptide binds to HLA-A2 molecules on antigen-presenting cells, which is crucial for T cell recognition.
  • T Cell Activation: Upon binding, it stimulates T cell receptor engagement, leading to T cell activation and proliferation.

Technical Details

Studies have shown that variations in the MART-1 peptide structure can significantly impact its binding affinity and efficacy in stimulating T cells. For instance, analogues of MART-1(27-35) have been synthesized to enhance immunogenicity and improve therapeutic outcomes in melanoma treatment .

Mechanism of Action

Process

The mechanism of action of MART-1(27-35) involves several steps:

  1. Presentation: The peptide is presented on the surface of antigen-presenting cells via HLA-A2.
  2. Recognition: Cytotoxic T lymphocytes recognize the peptide-HLA complex through their T cell receptors.
  3. Activation: This recognition leads to T cell activation, resulting in cytokine release (such as interferon-gamma) and cytotoxic activity against melanoma cells.

Data

Research indicates that MART-1(27-35)-specific T cells can efficiently kill melanoma cells expressing this antigen, making it a promising target for immunotherapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 1046 Da.
  • Appearance: Typically appears as a white powder when synthesized.

Chemical Properties

Relevant analyses often involve assessing binding affinities using techniques like surface plasmon resonance or fluorescence polarization to determine how well the peptide interacts with HLA-A2 molecules .

Applications

MART-1(27-35) has significant applications in:

  • Cancer Immunotherapy: It is used in vaccine formulations aimed at eliciting strong immune responses against melanoma.
  • Diagnostic Tools: Testing for MART-1-specific T cell responses can serve as a biomarker for melanoma progression or treatment effectiveness.

Research continues into optimizing MART-1(27-35) analogues to enhance their efficacy in clinical settings, demonstrating ongoing interest in this compound's potential .

Immunological Basis of MART-1(27-35) Antigenicity

Role of MART-1(27-35) in MHC-I-Mediated Antigen Presentation

MART-1(27-35) (AAGIGILTV) is a nonameric peptide derived from the melanoma-associated antigen MART-1/Melan-A, selectively expressed in melanocytes and >85% of melanoma tumors. This peptide is endogenously processed by the immunoproteasome in melanoma cells, transported via TAP proteins into the endoplasmic reticulum, and loaded onto HLA-A0201 molecules for surface presentation to CD8+ cytotoxic T lymphocytes (CTLs) [1] [6]. Unlike exogenous peptide pulsing, endogenous processing enables sustained presentation – adenovirus-transduced dendritic cells presenting internally synthesized MART-1(27-35) activate CTLs for significantly longer durations (>72 hours) compared to peptide-pulsed DCs (<24 hours) [1]. This prolonged presentation is critical for robust T-cell activation *in vivo.

Table 1: MART-1(27-35) Characteristics

PropertyDetailFunctional Implication
Amino Acid SequenceAAGIGILTVImmunodominant epitope
HLA RestrictionHLA-A*0201Binds ~40% Caucasian population
Natural PresentationConfirmed on melanoma cellsValidates relevance as vaccine target
Peptide Half-life>72 hours (endogenous processing)Sustained T-cell activation

Structural Determinants of HLA-A2 Restriction and T-Cell Receptor (TCR) Interaction

MART-1(27-35) adopts a rigid, extended conformation within the HLA-A*0201 binding groove, with key anchors at position 2 (Ala, P2) and position 9 (Val, P9). Crystal structures reveal the peptide backbone forms a near-linear arrangement, contrasting sharply with the pronounced central bulge seen in the decamer MART-1(26-35) (EAAGIGILTV) [2] [5]. Despite this conformational divergence, polyclonal T cells frequently cross-react between both epitopes due to TCR flexibility. Anchor residue modifications profoundly impact recognition: Substituting Ala2 with Leu (creating ALGIGILTV) enhances HLA-A2 binding affinity 40-fold but disrupts TCR engagement for most clones, as the leucine side-chain induces subtle backbone shifts (~1.2Å) that alter the TCR-facing surface [2] [5] [7]. This highlights the fine balance between MHC binding and TCR recognition – optimal immunogenicity requires preserving the native peptide topology.

Structural Insight: The P2 residue sits deep in the HLA-A2 B pocket. While Ala2 allows a "shallow" positioning conducive to TCR docking, the bulkier Leu2 alters peptide backbone angles, explaining why affinity-enhancing mutations often impair immunogenicity [5] [7].

Comparative Immunogenicity of MART-1(27-35) vs. Extended Epitopes (e.g., MART-1(26-35))

Despite weaker HLA-A2 binding (Kd ~500 nM vs. ~125 nM for MART-1(26-35)), MART-1(27-35) is the dominant naturally presented epitope on melanoma cells [2] [6]. The decamer MART-1(26-35) (EAAGIGILTV) and its analog MART-1(26-35(27L)) (ELAGIGILTV) exhibit superior HLA-A2 affinity and in vitro immunogenicity due to optimized P2 anchors (Ala→Leu). However, clinical trials predominantly utilize ELAGIGILTV based on structural assumptions of conformational similarity to AAGIGILTV – an assumption disproven by crystallography [2] [5].

Key Functional Differences:

  • Tumor Reactivity: MART-1(27-35) is the only form consistently detected on melanoma cells [2].
  • TCR Cross-reactivity: ~60% of tumor-derived TIL clones recognize both AAGIGILTV and EAAGIGILTV despite their distinct structures, while ~40% show selective recognition [5].
  • Vaccine Design Paradox: Anchor-modified analogs (e.g., ELAGIGILTV) elicit strong T-cell responses in vitro but may poorly recognize tumors presenting only AAGIGILTV due to conformational mismatch [2] [5].

Mechanisms of Tumor-Infiltrating Lymphocyte (TIL) Recognition and Functional Avidity

MART-1(27-35)-specific TILs exhibit a remarkable avidity spectrum directly dictated by TCR structure. High-avidity clones (e.g., clone DMF5) recognize peptide concentrations as low as 0.1 nM and lyse melanoma tumors efficiently. Crucially, this avidity correlates with CD8-independent TCR binding – high-avidity TILs bind HLA-A2/MART-1(27-35) tetramers even when HLA-A2 is mutated to ablate CD8 interaction, indicating TCR affinity dominates cellular avidity [3] [4]. Transfer of TCR genes from high-avidity clones (e.g., DMF5) confers identical functional avidity onto recipient T cells, proving the TCR is the primary determinant of tumor recognition efficiency [3].

Table 2: TIL Recognition Profiles Against MART-1(27-35)

TIL Avidity TierPeptide SensitivityTumor LysisCD8 DependencePrevalence in Tumors
High0.1–1 nM>80%Low/Independent~25% of clones
Medium1–10 nM40–80%Moderate~50% of clones
Low>100 nM<20%High~25% of clones

Mechanistic Insight: High-avidity TILs express TCRs with faster on-rates (kon) for pHLA binding. Their superior signaling enables activation despite low peptide density (10–50 complexes/cell) on tumors [3] [4].

Properties

Product Name

MART-1(27-35)

Molecular Formula

C37H67N9O11

Molecular Weight

813.98

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.